molecular formula C10H7N3O B1184320 N-(2,4-dicyanophenyl)acetamide

N-(2,4-dicyanophenyl)acetamide

Cat. No.: B1184320
M. Wt: 185.186
InChI Key: RMNRRUFHRABYGE-UHFFFAOYSA-N
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Description

N-(2,4-Dicyanophenyl)acetamide is an aromatic acetamide derivative characterized by a phenyl ring substituted with two cyano (-CN) groups at the 2- and 4-positions, linked to an acetamide moiety. The electron-withdrawing cyano groups likely influence its reactivity, solubility, and molecular interactions, distinguishing it from other acetamide derivatives .

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.186

IUPAC Name

N-(2,4-dicyanophenyl)acetamide

InChI

InChI=1S/C10H7N3O/c1-7(14)13-10-3-2-8(5-11)4-9(10)6-12/h2-4H,1H3,(H,13,14)

InChI Key

RMNRRUFHRABYGE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The substituents on the phenyl ring and acetamide moiety significantly impact physicochemical properties and bioactivity. Key analogues include:

Table 1: Structural Comparison of N-(2,4-Dicyanophenyl)acetamide and Analogues
Compound Name Substituents/Functional Groups Key Structural Features
This compound 2,4-dicyanophenyl, acetamide Electron-deficient aromatic ring
2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamide 2,4-dichlorophenoxy, trichloroethyl, acetamide Lipophilic Cl substituents, bulky sidechain
N-(4-Phenoxyphenyl)acetamide derivatives 4-phenoxyphenyl, triazole-thio, acetamide Ether linkage, sulfur-containing heterocycle
N-(3,4-Dihydroxyphenyl)acetamide 3,4-dihydroxyphenyl, acetamide Polar hydroxyl groups, redox activity
Dimethenamid-P (herbicide) Chloro, thienyl, methoxyethyl, acetamide Thiophene ring, agrochemical backbone

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -Cl) enhance stability and resistance to nucleophilic attack, as seen in herbicidal compounds like 2-(2,4-dichlorophenoxy)acetamide derivatives .
  • Hydroxyl groups (e.g., N-(3,4-dihydroxyphenyl)acetamide) increase polarity and susceptibility to oxidation, correlating with mutagenic activity .
  • Heterocyclic moieties (e.g., triazole-thio in ) improve binding affinity in antimicrobial or cytotoxic applications .
Table 2: Bioactivity Comparison
Compound Name Key Activities Mechanism/Applications References
This compound Hypothesized herbicidal/dye properties Potential electron-deficient interactions
2-(2,4-Dichlorophenoxy)-N-(trichloroethyl)acetamide Herbicidal, molecular docking targets Auxin mimicry, enzyme inhibition
N-(4-Phenoxyphenyl)acetamide derivatives Antimicrobial, antifungal Disruption of microbial cell membranes
N-(3,4-Dihydroxyphenyl)acetamide Mutagenic (experimental) Quinone-imine formation, DNA adducts
Dimethenamid-P Herbicide (weed control) Inhibition of very-long-chain fatty acid synthesis

Key Observations :

  • Herbicidal Activity: Chloro-substituted acetamides (e.g., 2,4-dichlorophenoxy derivatives) mimic natural auxins, disrupting plant growth .
  • Antimicrobial Properties : Compounds with sulfur-containing groups (e.g., triazole-thio in ) exhibit broad-spectrum activity via membrane disruption .
  • Toxicity Concerns : Hydroxylated derivatives (e.g., N-(3,4-dihydroxyphenyl)acetamide) show mutagenicity due to oxidative metabolite formation .

Physicochemical Properties

  • Solubility: Cyano and chloro groups reduce aqueous solubility compared to hydroxylated analogues.
  • Stability : Electron-withdrawing substituents (e.g., -CN, -Cl) enhance resistance to hydrolysis.
  • Synthetic Routes: Many analogues are synthesized via condensation (e.g., chloral hydrate with dichlorophenoxyacetic acid amide) or diazo coupling (e.g., ) .

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